N-Decylzinc bromide

描述

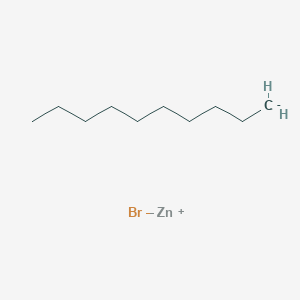

N-Decylzinc bromide is an organozinc compound with the chemical formula C10H21ZnBr. It is a colorless to pale yellow liquid known for its strong and unstable odor. This compound is primarily used as a reagent in organic synthesis, particularly for the construction of carbon-carbon and carbon-metal bonds .

准备方法

Synthetic Routes and Reaction Conditions: N-Decylzinc bromide is typically prepared by reacting decane with zinc powder in the presence of a bromide source. The reaction can be carried out using hydrogen bromide or bromine in a suitable solvent .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the reaction of decane with zinc powder and a bromide source under controlled conditions to ensure high yield and purity. The reaction is usually conducted in a solvent like tetrahydrofuran (THF) to facilitate the process .

化学反应分析

Types of Reactions: N-Decylzinc bromide undergoes various types of reactions, including:

Substitution Reactions: It can react with aldehydes, ketones, aryl halides, and alkynes to form new compounds.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, organozinc compounds generally participate in these types of reactions under appropriate conditions.

Common Reagents and Conditions:

Aldehydes and Ketones: React with this compound to form secondary and tertiary alcohols.

Aryl Halides and Alkynes: React to form carbon-carbon bonds, often in the presence of catalysts like palladium.

Major Products: The major products formed from these reactions include various alcohols, alkanes, and other organozinc derivatives .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHBrZn

- Linear Formula : CH(CH)ZnBr

- Solubility : N-Decylzinc bromide is soluble in tetrahydrofuran (THF) and reacts with water, releasing flammable gases.

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophile in various cross-coupling reactions. Its applications include:

-

Negishi Couplings :

- This compound is effective in Negishi coupling reactions, where it couples with alkenyl halides to form carbon-carbon bonds. This process is crucial for synthesizing complex organic molecules with high stereochemical fidelity.

- For example, studies have shown that coupling this compound with alkenyl bromides results in high yields of the desired products while maintaining stereochemistry .

- Stereoselective Reactions :

- Reagent for Alkylation :

Applications in Material Science

- Synthesis of Functional Materials :

- Porphyrin Chemistry :

Case Study 1: Cross-Coupling Efficiency

A study demonstrated the successful use of this compound in coupling reactions with various alkenyl halides under optimized conditions. The results indicated that using palladium catalysts along with specific additives led to nearly quantitative yields of the desired cross-coupled products, showcasing the efficiency of this reagent in synthetic organic chemistry .

Case Study 2: Synthesis of Functionalized Polymers

Research highlighted the role of this compound in synthesizing functionalized polymers through controlled radical polymerization techniques. The incorporation of decyl groups significantly altered the physical properties of the resulting materials, making them suitable for applications in coatings and adhesives .

Safety Considerations

This compound is classified as a highly flammable substance that can release flammable gases upon contact with water. Proper handling procedures must be followed, including using personal protective equipment and storing the compound under inert gas conditions to prevent moisture exposure .

作用机制

The mechanism by which N-Decylzinc bromide exerts its effects involves the formation of carbon-carbon and carbon-metal bonds. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of bromide, which helps stabilize the intermediate species formed during the reaction .

相似化合物的比较

Tetrabutylammonium Bromide: Like N-Decylzinc bromide, this compound is used as a reagent in organic synthesis, particularly for its ability to form carbon-carbon bonds.

Other Organozinc Compounds: Compounds such as diethylzinc and dimethylzinc share similar reactivity patterns and applications in organic synthesis.

Uniqueness: this compound is unique due to its specific alkyl chain length, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent for synthesizing specific organic molecules that require a decyl group .

生物活性

N-Decylzinc bromide is an organozinc compound with significant applications in organic synthesis, particularly in cross-coupling reactions. Its biological activity, while not extensively documented, can be inferred from its chemical behavior and the nature of similar organozinc compounds. This article aims to compile existing research findings on the biological activity of this compound, focusing on its potential effects, mechanisms of action, and relevant case studies.

This compound (CAS Number: 160516-17-6) is a colorless to pale yellow liquid soluble in organic solvents like tetrahydrofuran (THF). It is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure .

Biological Activity Overview

The biological activity of organozinc compounds, including this compound, primarily relates to their roles in chemical reactions rather than direct pharmacological effects. However, they have been studied for their potential use in medicinal chemistry, particularly in synthesizing biologically active molecules.

Organozinc compounds are known to participate in various coupling reactions, such as the Negishi coupling. This reaction allows for the formation of carbon-carbon bonds by coupling alkyl or aryl halides with organozinc reagents. The mechanism typically involves the formation of a zinc halide intermediate that facilitates the transfer of the alkyl group to a palladium catalyst, which is crucial for synthesizing complex organic molecules .

1. Cross-Coupling Reactions

A significant body of research has focused on the use of this compound in Negishi cross-coupling reactions. One study demonstrated that N-Decylzinc iodide could effectively couple with alkenyl halides under optimized conditions, leading to high yields of desired products . The findings suggest that the choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of these reactions.

| Reaction Type | Alkyl Halide | Yield (%) | Catalyst Used |

|---|---|---|---|

| Negishi Coupling | N-Decylzinc Iodide | 93 | PdCl₂(DPEPhos) + N-MeIm |

| Negishi Coupling | Cyclohexylzinc Iodide | <50 | PdCl₂(PPh₃)₂ |

Applications in Medicinal Chemistry

This compound's utility extends into medicinal chemistry through its role in synthesizing compounds with potential therapeutic effects. For instance, it has been used to create novel pyrazolopyrimidine derivatives that inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and have implications in cancer therapy .

属性

IUPAC Name |

bromozinc(1+);decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCUVJQVVJPTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。